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molecular formula C11H10O2 B3097284 7-Vinylchroman-4-one CAS No. 1307812-34-5

7-Vinylchroman-4-one

Cat. No. B3097284
M. Wt: 174.2 g/mol
InChI Key: OVFZXGQQIPXSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216972B2

Procedure details

To a solution of 4-oxochroman-7-yl trifluoromethanesulfonate (Preparation 2C, 2.00 g, 6.75 mmol) in dioxane (10 mL) in a sealed tube was added sequentially tributyl(vinyl) stannane (2.18 mL, 7.43 mmol) and lithium chloride (0.859 g, 20.3 mmol). The mixture was degassed under reduced pressure and charged with nitrogen (2×). To the mixture was added tetrakis(triphenylphosphine) palladium(0) (0.780 g, 0.675 mmol), and the mixture was stirred under a strong stream of nitrogen for 5 min. The reaction mixture was sealed, immersed in an oil bath at 100° C., and stirred overnight. The reaction mixture was cooled to room temperature and filtered under reduced pressure. The solid was washed with ethyl acetate (4×50 mL), and the filtrate was concentrated. The crude product mixture was diluted with ether (˜100 mL), sonicated for several minutes, and filtered (the cake was rinsed with ether). The filtrate was concentrated under reduced pressure, and the residue was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (5%-12%-15%) to give 7-vinylchroman-4-one (0.938 g, 5.38 mmol, 80% yield) as a yellow oil. The product had a HPLC ret. time=1.93 min. (condition A); LC/MS M+1=174.9; 1H NMR (400 MHz, CDCl3) δ ppm 2.78-2.85 (m, 2H), 4.52-4.58 (m, 2H), 5.42 (d, J=10.78 Hz, 1H), 5.88 (d, J=17.61 Hz, 1H), 6.69 (dd, J=17.61, 11.00 Hz, 1H), 6.98 (d, J=1.54 Hz, 1H), 7.09 (dd, J=8.25, 1.43 Hz, 1H), and 7.87 (d, J=8.14 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
0.859 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:16]=[C:15]2[C:10]([C:11](=[O:17])[CH2:12][CH2:13][O:14]2)=[CH:9][CH:8]=1)(=O)=O.[CH2:20]([Sn](CCCC)(CCCC)C=C)[CH2:21]CC.[Cl-].[Li+]>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:20]([C:7]1[CH:16]=[C:15]2[C:10]([C:11](=[O:17])[CH2:12][CH2:13][O:14]2)=[CH:9][CH:8]=1)=[CH2:21] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C2C(CCOC2=C1)=O)(F)F
Name
Quantity
2.18 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
0.859 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.78 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a strong stream of nitrogen for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed under reduced pressure
ADDITION
Type
ADDITION
Details
charged with nitrogen (2×)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed
CUSTOM
Type
CUSTOM
Details
immersed in an oil bath at 100° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
WASH
Type
WASH
Details
The solid was washed with ethyl acetate (4×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
The crude product mixture was diluted with ether (˜100 mL)
CUSTOM
Type
CUSTOM
Details
sonicated for several minutes
FILTRATION
Type
FILTRATION
Details
filtered (the cake
WASH
Type
WASH
Details
was rinsed with ether)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate in hexane (5%-12%-15%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=C)C1=CC=C2C(CCOC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.38 mmol
AMOUNT: MASS 0.938 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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